molecular formula C33H44N8O6 B8069155 FLT3-IN-1 Succinate CAS No. 1702864-11-6

FLT3-IN-1 Succinate

Cat. No.: B8069155
CAS No.: 1702864-11-6
M. Wt: 648.8 g/mol
InChI Key: BBKTUZZYTYYDAM-CQELKUSOSA-N
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Description

FLT3-IN-1 Succinate is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoiesis. Mutations in the FLT3 gene are commonly associated with acute myeloid leukemia (AML), making FLT3 inhibitors like this compound valuable in the treatment of this disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FLT3-IN-1 Succinate typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

FLT3-IN-1 Succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of primary alcohols can yield aldehydes or carboxylic acids, while reduction of ketones can yield secondary alcohols .

Scientific Research Applications

FLT3-IN-1 Succinate has a wide range of scientific research applications, including:

Mechanism of Action

FLT3-IN-1 Succinate exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and reduces the proliferation of FLT3-mutated cells .

Comparison with Similar Compounds

FLT3-IN-1 Succinate can be compared with other FLT3 inhibitors, such as:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory profile, which may offer advantages in terms of efficacy and safety compared to other FLT3 inhibitors. Its succinate salt form also enhances its solubility and stability, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

butanedioic acid;(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N8O2.C4H6O4/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4;5-3(6)1-2-4(7)8/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35);1-2H2,(H,5,6)(H,7,8)/b12-10+;/t22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKTUZZYTYYDAM-CQELKUSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702864-11-6
Record name FLT3-IN-1 succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702864116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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